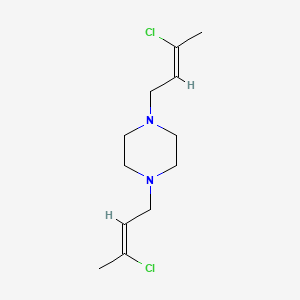

1,4-bis(3-chloro-2-buten-1-yl)piperazine

Description

Properties

IUPAC Name |

1,4-bis[(Z)-3-chlorobut-2-enyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20Cl2N2/c1-11(13)3-5-15-7-9-16(10-8-15)6-4-12(2)14/h3-4H,5-10H2,1-2H3/b11-3-,12-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNERIGSTFHSQPG-LPPGRIHKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1CCN(CC1)CC=C(C)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CN1CCN(CC1)C/C=C(\Cl)/C)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,4-bis(3-chloro-2-buten-1-yl)piperazine with structurally or functionally related piperazine derivatives:

Key Comparative Insights:

Reactivity and Functional Groups :

- Chlorinated derivatives (e.g., this compound, pipobroman) exhibit enhanced electrophilicity, making them suitable for nucleophilic substitution or cross-linking .

- Alkenyl groups (e.g., in NBMP) enable polymerization, while silyl groups (e.g., 1,4-bis(trimethylsilyl)piperazine) improve thermal stability .

Biological Activity: Aminopropyl and dithiolone derivatives show nanomolar kinase inhibition or antimalarial activity, whereas brominated analogs (pipobroman) target tumor cells . Chlorine substituents may enhance membrane permeability or target binding, as seen in DYRK1A kinase inhibitors .

Thermal Behavior :

- Polymers like poly(NBMP) decompose above 250°C, while silylated piperazines remain stable up to 300°C, highlighting substituent-dependent stability .

Synthetic Efficiency :

- Green synthesis methods (e.g., maghnite clay catalysts) achieve moderate yields (59–72%) for NBMP, whereas microwave-assisted reactions improve efficiency for thiazoline-piperazine hybrids .

Q & A

Q. What synthetic methods are commonly employed for 1,4-bis(3-chloro-2-buten-1-yl)piperazine, and how can purity be optimized?

Synthesis typically involves nucleophilic substitution on the piperazine ring using 3-chloro-2-buten-1-yl groups. Key steps include:

- Stepwise alkylation : Reacting piperazine with 3-chloro-2-buten-1-yl halides in a polar aprotic solvent (e.g., DMF) under inert conditions. Temperature control (0–25°C) minimizes side reactions like over-alkylation .

- Purification : Chromatography (silica gel with hexane/ethyl acetate gradients) or recrystallization improves purity. Elemental analysis and spectral methods (NMR, IR) validate structural integrity .

- Yield optimization : Use of excess alkylating agent (1.2–1.5 equivalents per piperazine NH group) and anhydrous conditions enhance efficiency .

Q. How do substituent patterns on the piperazine ring influence physicochemical and biological properties?

Substituent position and electronic effects dictate reactivity and bioactivity:

- Electron-withdrawing groups (e.g., chloro in 3-chloro-2-buten-1-yl): Increase electrophilicity, enhancing covalent interactions with biological targets. However, bulky groups may reduce solubility .

- Comparative studies : Analogues like 1,4-bis[(4-ethylphenyl)methyl]piperazine show that lipophilic substituents improve membrane permeability but may lower aqueous stability. Ethylphenylmethyl groups enhance binding affinity in receptor assays .

- Structure-activity relationship (SAR) : Use molecular docking to predict interactions with enzymes/receptors. For example, chloroallyl groups in the target compound may mimic natural ligands in hydrophobic binding pockets .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Chromatography : HPLC with UV detection (236 nm) resolves positional isomers (e.g., ortho vs. para chloro derivatives) .

- Spectroscopy :

- ¹H/¹³C NMR : Assigns regiochemistry of substituents; chloroallyl protons resonate at δ 5.2–6.0 ppm (vinyl region) .

- Raman microspectroscopy : Distinguishes isomers via unique vibrational fingerprints (e.g., 700–800 cm⁻¹ for C-Cl stretches) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, crucial for applications in high-temperature environments (e.g., CO₂ capture) .

Advanced Research Questions

Q. How can experimental design be optimized for studying CO₂ capture efficiency using piperazine-based systems?

- Parameter selection : In membrane contactor systems, vary:

- Flow rates : Higher liquid flow increases CO₂ absorption but may cause solvent leakage .

- Solvent composition : Blend with K₂CO₃ (0.5–2.0 M) and nanoparticles (e.g., SiO₂) to enhance mass transfer. Piperazine acts as a promoter, reducing energy for solvent regeneration .

- Stability testing : Monitor piperazine degradation via GC-MS over 100+ cycles. Adjust pH (8–10) to minimize oxidative decomposition .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Case example : Computational models may overestimate antiplatelet activity due to oversimplified binding assumptions.

- In vitro validation : Use platelet-rich plasma assays to measure ADP-induced aggregation inhibition. Compare IC₅₀ values against predicted binding energies .

- Dose-response refinement : Adjust molecular dynamics simulations to account for solvent effects (e.g., β-cyclodextran in modified derivatives reduces bioavailability despite high in silico activity) .

Q. What strategies mitigate toxicity while retaining biological efficacy in preclinical studies?

Q. How does piperazine’s supramolecular behavior impact its application in drug delivery or materials science?

- Host-guest complexes : Piperazine forms stable inclusion complexes with aromatic guests (e.g., hydroquinone) via π-π stacking. X-ray crystallography reveals cavity sizes (4–6 Å), enabling tailored drug encapsulation .

- Cocrystal engineering : Co-crystallize with APIs (active pharmaceutical ingredients) to improve solubility. Hirshfeld surface analysis identifies dominant interactions (e.g., N-H···O hydrogen bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.